molecular formula C6H3ClFN3 B2872633 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine CAS No. 2227206-65-5

5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine

Cat. No.: B2872633
CAS No.: 2227206-65-5
M. Wt: 171.56
InChI Key: UXMFYBHMLSTIGE-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyrazolo[1,5-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable pyrazole derivative with a chlorinated and fluorinated pyrimidine precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyrazolo[1,5-a]pyrimidine
  • 2-Fluoropyrazolo[1,5-a]pyrimidine
  • 5-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine

Uniqueness

5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability, solubility, and interaction with molecular targets compared to similar compounds with only one halogen .

Properties

IUPAC Name

5-chloro-2-fluoropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-1-2-11-6(9-4)3-5(8)10-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMFYBHMLSTIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)F)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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